molecular formula C14H24O3 B14261251 7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane CAS No. 185614-72-6

7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane

Katalognummer: B14261251
CAS-Nummer: 185614-72-6
Molekulargewicht: 240.34 g/mol
InChI-Schlüssel: RLIMSZNFRUUOQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,16,17-Trioxadispiro[517~8~2~6~]heptadecane is a complex organic compound characterized by its unique spiroacetal structure This compound is notable for its intricate molecular architecture, which includes multiple spiro centers and oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane typically involves iterative radical oxidative cyclization of hydroxyalkyl dihydropyran and hydroxyalkyl spiroacetal using reagents such as iodobenzene diacetate and iodine . This process initially yields a mixture of bis-spiroacetals, which can be further equilibrated under acid catalysis to obtain the desired product . The stereoselective epoxidation of the major bis-spiroacetal using dimethyldioxirane, followed by base-induced rearrangement, is a crucial step in the synthesis .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production at an industrial scale.

Wirkmechanismus

The mechanism of action of 7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane involves its interaction with various molecular targets and pathways. The compound’s spiroacetal structure allows it to participate in specific chemical reactions, influencing its reactivity and interactions with other molecules . Detailed studies on its molecular targets and pathways are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane is unique due to its specific spiroacetal configuration and the challenges associated with its synthesis. Its distinct structure sets it apart from other similar compounds and makes it a valuable subject of study in various scientific fields .

Eigenschaften

CAS-Nummer

185614-72-6

Molekularformel

C14H24O3

Molekulargewicht

240.34 g/mol

IUPAC-Name

7,16,17-trioxadispiro[5.1.78.26]heptadecane

InChI

InChI=1S/C14H24O3/c1-2-5-9-13(10-6-3-1)15-14(17-16-13)11-7-4-8-12-14/h1-12H2

InChI-Schlüssel

RLIMSZNFRUUOQK-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC2(CCC1)OC3(CCCCC3)OO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.